4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one
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Description
This compound is a type of coumarin derivative . It is a part of a class of compounds known as 4-hetarylcoumarins, which are synthetic analogs of natural 4-arylcoumarins (neoflavones) . These compounds have been found to display various types of biological activity .
Synthesis Analysis
The synthesis of this compound involves the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins . This is followed by an intramolecular condensation of the methylene and cyano groups . The reaction is directed exclusively to the sulfur atom due to the significant difference in nucleophilicity of the mercapto group and phenolic hydroxyl .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring systems fused together . It contains a thieno[2,3-b]pyridine ring fused to a coumarin system .Chemical Reactions Analysis
This compound can undergo various chemical reactions due to its polyfunctional nature . It has both nucleophilic and electrophilic properties . The NH2 group is a typical nucleophilic position, while the ester carbonyl is an electrophilic position .Future Directions
Mechanism of Action
Mode of Action
The mode of action of this compound involves a series of chemical reactions. The compound is synthesized through the intramolecular cyclization of the methylene and cyano groups in 4-(2-pyridylthiomethyl)coumarins . This process leads to the formation of substituted 4-(3-aminothieno[2,3-b]pyridin-2-yl)coumarins .
Properties
IUPAC Name |
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-8-5-14-11(6-13(8)22)12(7-15(23)24-14)18-17(20)16-9(2)4-10(3)21-19(16)25-18/h4-7,22H,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIQLDQVXAHGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=CC(=O)OC4=C3C=C(C(=C4)C)O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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